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molecular formula C26H43ClN2O3 B8593447 4-Chloro-N-methyl-3-nitro-N-octadecylbenzamide CAS No. 110836-45-8

4-Chloro-N-methyl-3-nitro-N-octadecylbenzamide

Cat. No. B8593447
M. Wt: 467.1 g/mol
InChI Key: DUCODVKVBPGWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05049477

Procedure details

102.7 g of 3-nitro-4-chlorobenzoic acid was mixed with 800 ml of acetonitrile, and thereto was added 68.6 g of thionyl chloride. The resulting mixture was heated under reflux for 4 hours, and thereto was added 63.5 g of triethylamine. After controlling the temperature of the reaction system to 5° C., a chloroform solution containing 148.6 g of methyloctadecylamine was further added dropwise. After the completion of the reaction, the reaction mixture was dispersed into water, and the organic phase was dried over anhydrous sodium sulfate. The inorganic matter was filtered out, and the solvent was distilled away. The reaction product was recrystallized from a 1:3 mixture of acetonitrile and methanol. Yield: 186 g, Percent yield: 76.0%, Melting point: 55°-56° C.
Quantity
102.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
148.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
63.5 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[Cl:13])[C:7]([OH:9])=O)([O-:3])=[O:2].C(#N)C.S(Cl)(Cl)=O.[CH3:21][NH:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]>O.C(Cl)(Cl)Cl.C(N(CC)CC)C>[CH3:21][N:22]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:12]([Cl:13])=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1

Inputs

Step One
Name
Quantity
102.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1Cl
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
68.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
148.6 g
Type
reactant
Smiles
CNCCCCCCCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
63.5 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to 5° C.
ADDITION
Type
ADDITION
Details
was further added dropwise
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The inorganic matter was filtered out
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away
CUSTOM
Type
CUSTOM
Details
The reaction product was recrystallized from a 1:3 mixture of acetonitrile and methanol

Outcomes

Product
Name
Type
Smiles
CN(C(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O)CCCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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